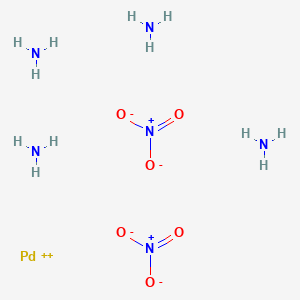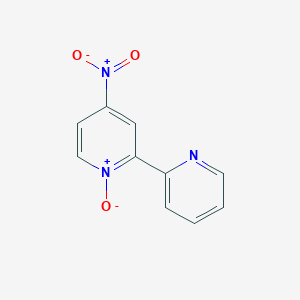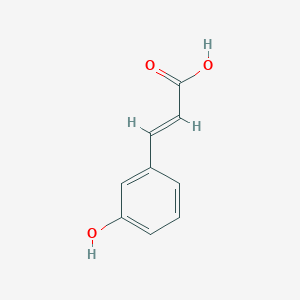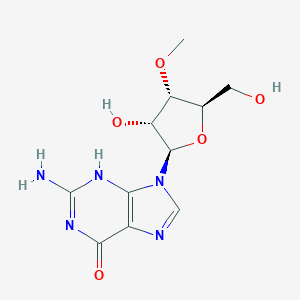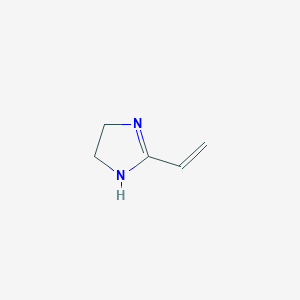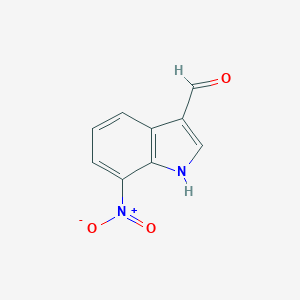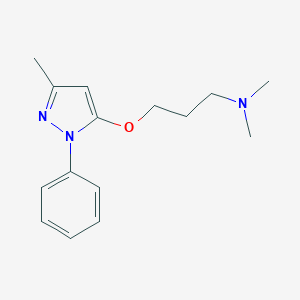
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrazole derivatives. DMPA is widely used in scientific research for its unique biochemical and physiological effects.
Mechanism Of Action
DMPA exerts its pharmacological effects by binding to and inhibiting the activity of GPR18 and GPR55. GPR18 is expressed in various immune cells, including T cells, B cells, and monocytes, and plays a role in the regulation of immune function and inflammation. GPR55 is expressed in various tissues, including the brain, immune cells, and cancer cells, and has been implicated in the regulation of pain, inflammation, and cancer.
Biochemical And Physiological Effects
DMPA has been shown to modulate various biochemical and physiological processes, including immune function, inflammation, pain, and cancer. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in the treatment of autoimmune diseases and inflammatory disorders. DMPA has also been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have anticancer properties.
Advantages And Limitations For Lab Experiments
DMPA is a useful pharmacological tool for investigating the role of GPR18 and GPR55 in various physiological and pathological processes. DMPA is a selective antagonist of GPR18 and GPR55, which allows for the specific inhibition of these receptors without affecting other GPCRs. However, DMPA has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for the use of DMPA in scientific research. One potential application is in the development of novel therapeutics for autoimmune diseases and inflammatory disorders. DMPA has been shown to inhibit cytokine production and T cell activation, suggesting that it may have therapeutic potential in these conditions. Another potential application is in the development of anticancer therapies. DMPA has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. Finally, further research is needed to elucidate the precise mechanisms of action of DMPA and its potential interactions with other GPCRs.
Synthesis Methods
DMPA can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction yields DMPA as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
DMPA has been widely used in scientific research as a pharmacological tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. DMPA is a selective antagonist of the G protein-coupled receptor 18 (GPR18), which has been implicated in the regulation of immune function, inflammation, and cancer. DMPA has also been used to study the role of GPR55, another GPCR that is involved in the regulation of pain, inflammation, and cancer.
properties
CAS RN |
15083-53-1 |
|---|---|
Product Name |
5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole |
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChI Key |
BIWPDVUYEQYUMI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1)OCCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





